beta-D-Glucosylisoeugenol
Overview
Description
Beta-D-Glucosylisoeugenol: is a compound derived from the conjugation of beta-D-glucose and isoeugenol. Isoeugenol is a phenolic compound found in essential oils, particularly clove oil, and is known for its antimicrobial and antioxidant properties . The addition of a beta-D-glucose moiety enhances the solubility and bioavailability of isoeugenol, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosylisoeugenol typically involves the glycosylation of isoeugenol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to isoeugenol . Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, with the reaction being catalyzed by Lewis acids such as boron trifluoride etherate.
Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can be cultured in bioreactors, where they produce the desired compound through fermentation processes . The product is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosylisoeugenol undergoes various chemical reactions, including:
Oxidation: The phenolic group in isoeugenol can be oxidized to form quinones.
Reduction: The double bond in the allyl group of isoeugenol can be reduced to form saturated derivatives.
Substitution: The hydroxyl group in the glucose moiety can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated isoeugenol derivatives.
Substitution: Esterified or etherified this compound.
Scientific Research Applications
Beta-D-Glucosylisoeugenol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Mechanism of Action
The mechanism of action of beta-D-Glucosylisoeugenol involves its interaction with cellular components:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits biofilm formation by interfering with biofilm-associated gene expression.
Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species, thereby protecting cells from oxidative stress.
Molecular Targets: The phenolic group in isoeugenol interacts with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Eugenol: The parent compound of isoeugenol, known for its antimicrobial and antioxidant properties.
Isoeugenol: Similar to eugenol but with a different position of the double bond in the allyl group.
Beta-D-Glucosyl-Eugenol: Another glycosylated derivative of eugenol with similar properties but different glycosidic linkage.
Uniqueness: Beta-D-Glucosylisoeugenol is unique due to its enhanced solubility and bioavailability compared to eugenol and isoeugenol. The presence of the beta-D-glucose moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQVSSHVYLFJO-BSULOXNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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